molecular formula C8H7BrO2 B142816 3-Bromophenylacetic acid CAS No. 1878-67-7

3-Bromophenylacetic acid

Cat. No.: B142816
CAS No.: 1878-67-7
M. Wt: 215.04 g/mol
InChI Key: KYNNBXCGXUOREX-UHFFFAOYSA-N
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Description

3-Bromophenylacetic acid (CAS 1878-67-7, molecular formula C₈H₇BrO₂) is a halogenated phenylacetic acid derivative featuring a bromine atom at the meta position of the phenyl ring. Its molecular weight is 215.05 g/mol, and it exhibits a melting point of 100–102°C . The compound is slightly soluble in water but readily dissolves in organic solvents like methanol and dichloromethane.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromophenylacetic acid can be synthesized through several methods. One common method involves the bromination of phenylacetic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds as follows: [ \text{C6H5CH2COOH} + \text{Br2} \rightarrow \text{BrC6H4CH2COOH} + \text{HBr} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bromine and a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. For example, oxidation with potassium permanganate (KMnO4) can yield 3-bromobenzaldehyde.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form 3-bromophenylethanol.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reaction with sodium hydroxide (NaOH) can replace the bromine with a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

Major Products Formed:

    Oxidation: 3-Bromobenzaldehyde

    Reduction: 3-Bromophenylethanol

    Substitution: 3-Hydroxyphenylacetic acid

Scientific Research Applications

Medicinal Chemistry

3-Bromophenylacetic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential anti-inflammatory and antibacterial properties.

  • Case Study: Antibacterial Agents
    A study highlighted the synthesis of 3-arylcoumarin derivatives from this compound, which exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The derivatives were evaluated for their in vivo efficacy, showcasing the compound's potential as a lead structure for new antibiotics .

Organic Synthesis

The compound is utilized in various organic synthesis reactions, including Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating complex organic molecules.

  • Case Study: Synthesis of Felbinac
    In a notable reaction, 4-bromophenylacetic acid was transformed into felbinac, a nonsteroidal anti-inflammatory drug (NSAID), via palladium-catalyzed coupling reactions. This transformation exemplifies how bromophenylacetic acids can be modified to yield therapeutically relevant compounds .

Biochemical Applications

This compound is also recognized for its role as a biochemical reagent in life sciences research. Its application extends to:

  • Bioconjugation Chemistry : It can act as a link in the synthesis of conjugates used in drug delivery systems.
  • Metabolic Studies : The compound's derivatives are investigated for their interactions with biological systems, aiding in understanding metabolic pathways and enzyme activities .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntibacterial agent development
Organic SynthesisSynthesis of NSAIDs (e.g., Felbinac)
Biochemical ResearchBioconjugation and metabolic pathway studies

Mechanism of Action

The mechanism of action of 3-Bromophenylacetic acid involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its carboxylic acid group allows it to form hydrogen bonds and interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenylacetic Acids

The table below compares 3-bromophenylacetic acid with analogs differing in halogen substituents:

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound Br (meta) 215.05 100–102 High lipophilicity; nAChR antagonist synthesis
3-Chlorophenylacetic acid Cl (meta) 170.59 ~95–97* Lower steric bulk; used in MCH1 receptor antagonists
3-Fluorophenylacetic acid F (meta) 154.12 ~88–90* Enhanced electron-withdrawing effects; σ1 receptor ligand synthesis
Phenylacetic acid H 136.15 76–78 Baseline compound; limited bioactivity

*Estimated based on halogen trends.

Key Observations :

  • Lipophilicity : Bromine’s larger atomic radius increases logP compared to Cl or F analogs, enhancing membrane permeability .
  • Steric Effects : Bromine’s bulkiness may hinder binding in tight receptor pockets compared to smaller halogens (e.g., F in compound 214, ).
  • Synthetic Utility : Bromine facilitates Suzuki cross-coupling reactions in BODIPY-coumarin dyads , whereas fluorine is preferred for electronic modulation .

Positional Isomers

The substitution position significantly impacts activity:

Compound Substituent Position IC50 (MCH1 Receptor)* Application
This compound Meta 30 nM nAChR antagonists
4-Fluorophenylacetic acid Para 45 nM Lower potency in MCH1 inhibition
2-Chloro-6-fluorophenylacetic acid Ortho/para Not reported Specialized SAR studies

*From (MCH1 receptor antagonist screening).

Key Observations :

  • Meta vs. Para : Meta-substituted bromine shows higher inhibitory activity than para-fluorine in receptor binding, likely due to optimal steric and electronic alignment .
  • Ortho-Substitution : Ortho halogens (e.g., 2-chloro-6-fluoro) may introduce steric clashes, reducing affinity .

Ester Derivatives

Esterification alters physicochemical properties:

Compound Form Molecular Weight (g/mol) Boiling Point (°C) Application
This compound Acid 215.05 Decomposes Pharmacological intermediates
Methyl (3-bromophenyl)acetate Ester 229.07 ~250–260* Enhanced volatility for GC analysis
Ethyl 3-bromophenylacetate Ester 243.10 ~265–270* Synthetic intermediate for adiphenine

*Estimated based on ester trends.

Key Observations :

  • Reactivity : Esters are more reactive in nucleophilic acyl substitution than the parent acid .
  • Solubility: Esters exhibit higher organic solubility, facilitating reactions in non-polar media .

Mixed Halogen/Functional Group Analogs

Complex analogs combine halogens with other groups:

Compound Structure Key Feature Application
3-Bromo-4-fluorophenylacetic acid Br (meta), F (para) Dual halogen effects SAR studies
3-Bromo-4-propoxyphenylacetic acid Br (meta), OPr (para) Ether linkage for flexibility Preclinical drug development
3,5-Bis(trifluoromethyl)phenylacetic acid CF₃ (meta, para) Strong electron-withdrawing groups High-potency MCH1 antagonists

Key Observations :

  • Electron-Withdrawing Groups : Trifluoromethyl groups enhance receptor binding affinity compared to bromine alone .

Biological Activity

3-Bromophenylacetic acid (3-BPAA), a brominated derivative of phenylacetic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article provides a comprehensive overview of the biological activity of 3-BPAA, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8_8H7_7BrO2_2
  • Molecular Weight : 215.04 g/mol
  • Melting Point : 98-102 °C
  • Boiling Point : 326 °C
  • Density : 1.6 g/cm³

These properties indicate that 3-BPAA is a stable compound suitable for various biological applications.

Synthesis

This compound can be synthesized through several methods, including:

  • Bromination of Phenylacetic Acid : This involves the electrophilic substitution of bromine into the phenyl ring of phenylacetic acid.
  • From 3'-Bromoacetophenone : Utilizing reagents such as sulfuric acid and acetic acid under reflux conditions .

Anti-inflammatory Properties

3-BPAA has been studied for its anti-inflammatory effects, particularly as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). Research indicates that compounds derived from 3-BPAA exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

  • Case Study : A study demonstrated that derivatives of 3-BPAA showed enhanced anti-inflammatory activity compared to their non-brominated counterparts, suggesting that the bromine atom plays a critical role in modulating biological activity .

Antimicrobial Effects

Preliminary studies have indicated that 3-BPAA possesses antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes.

  • Research Findings : In vitro tests showed that 3-BPAA exhibited significant antimicrobial activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of 3-BPAA. It has been suggested that this compound may protect neuronal cells from oxidative stress and apoptosis.

  • Experimental Evidence : In cellular models, treatment with 3-BPAA reduced markers of oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents .

Biological Activity Summary Table

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against Gram-positive bacteria
NeuroprotectiveReduction in oxidative stress markers

Safety and Toxicology

While 3-BPAA shows promising biological activities, it is essential to consider its safety profile. Toxicological studies indicate that high concentrations can lead to cytotoxic effects in certain cell lines. Risk assessments should be conducted to establish safe dosage levels for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromophenylacetic acid, and how do reaction conditions influence yield?

  • Methodology : this compound is synthesized via bromination of phenylacetic acid derivatives. A common approach involves regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, followed by purification via recrystallization or column chromatography . Key factors include temperature control (room temperature to reflux), solvent selection (acetic acid or THF), and stoichiometric ratios to minimize di-substitution byproducts. Yield optimization (typically 70–95%) requires careful monitoring of reaction progress via TLC or LC-MS .

Q. How can researchers purify this compound to ≥98% purity for downstream applications?

  • Methodology : Post-synthesis purification involves solvent recrystallization (e.g., ethanol/water mixtures) or chromatographic methods. For high-purity applications (>98%), preparative HPLC with C18 columns using acetonitrile/water gradients is recommended. Residual impurities (e.g., unreacted starting materials) are identified via 1H^1H-NMR and quantified using GC-MS .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • 1H^1H-NMR : Peaks at δ 3.58–3.70 ppm (CH2_2 adjacent to carboxylic acid) and aromatic protons at δ 7.15–7.44 ppm confirm structure .
  • LC-MS : Molecular ion [M+H]+^+ at m/z 215.05 (C8_8H7_7BrO2_2) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) and C=O stretch (~1700 cm^{-1) .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The bromine atom at the meta position acts as an electron-withdrawing group, enhancing electrophilic aromatic substitution reactivity. In Suzuki-Miyaura couplings, Pd-catalyzed reactions with aryl boronic acids require optimization of ligands (e.g., XPhos) and bases (K2_2CO3_3) to achieve >80% yield. Steric hindrance from the acetic acid moiety necessitates longer reaction times (24–48 hrs) .

Q. What strategies mitigate low yields in esterification reactions of this compound?

  • Methodology : Esterification (e.g., methyl ester formation) using H2_2SO4_4 in methanol under reflux achieves >95% yield. Competing side reactions (e.g., dimerization) are suppressed by using excess methanol (5:1 solvent ratio) and anhydrous conditions. Post-reaction neutralization with NaHCO3_3 followed by extraction with ethyl acetate minimizes acid-catalyzed degradation .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitutions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Frontier Molecular Orbitals. Meta-bromination is favored due to lower activation energy (−15.2 kcal/mol) compared to ortho/para positions. Experimental validation via 13C^{13}C-NMR confirms calculated dihedral angles (78.15° between phenyl and acetic acid planes) .

Q. What are the common byproducts in peptide coupling reactions using this compound, and how are they resolved?

  • Methodology : Carbodiimide-mediated couplings (e.g., EDC/HOBt) with Boc-protected amines may produce urea byproducts. These are minimized by maintaining pH 4–5 (DMAP catalysis) and using excess acylating agent (1.5 eq.). Byproducts are removed via aqueous washes (NaHCO3_3) and confirmed absent via LC-MS .

Q. How do steric effects in this compound derivatives impact their bioactivity in nicotinic acetylcholine receptor (nAChR) studies?

  • Methodology : In nAChR antagonist synthesis (e.g., compound 21 in ), the bromine’s steric bulk enhances binding affinity (IC50_{50} < 30 nM). Structure-Activity Relationship (SAR) studies show that substituting bromine with smaller halogens (e.g., F) reduces potency by 50%, confirmed via calcium mobilization assays in CHO cells .

Q. Data Contradiction & Troubleshooting

Q. Discrepancies in reported melting points (99–102°C vs. 98–104°C): How should researchers validate purity?

  • Resolution : Variations arise from residual solvents (e.g., THF) or polymorphism. Differential Scanning Calorimetry (DSC) identifies eutectic points, while XRD confirms crystalline phases. Recrystallization from toluene/hexane mixtures standardizes melting behavior .

Q. Why do NMR spectra of this compound derivatives occasionally show unexpected splitting patterns?

  • Resolution : Dynamic rotational isomerism around the C–C bond between the phenyl and acetic acid groups causes peak splitting. Variable-temperature NMR (VT-NMR) at −40°C to 25°C resolves these into distinct conformers .

Properties

IUPAC Name

2-(3-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNNBXCGXUOREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075152
Record name 3-Bromophenylacetic acid
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-67-7
Record name 3-Bromophenylacetic acid
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Record name (3-Bromophenyl)acetic acid
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Record name 3-Bromophenylacetic acid
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Record name (3-bromophenyl)acetic acid
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Feasible Synthetic Routes

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